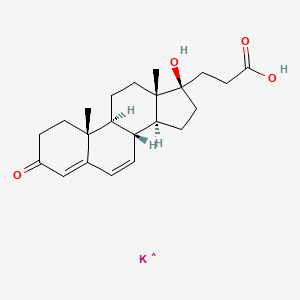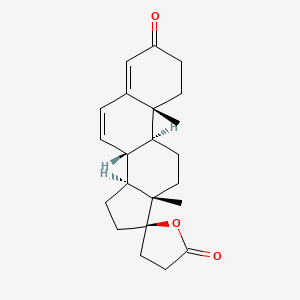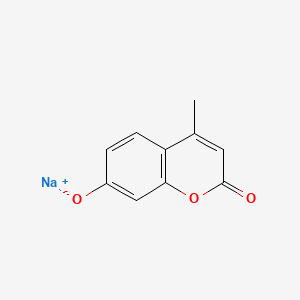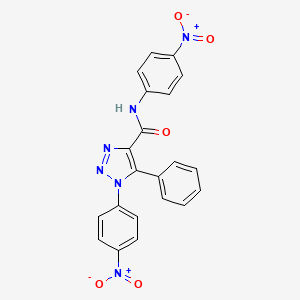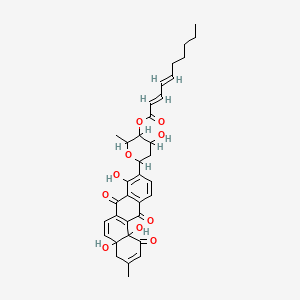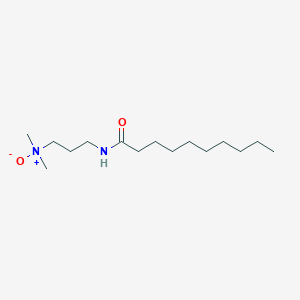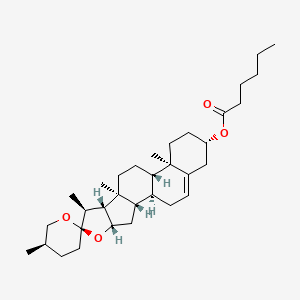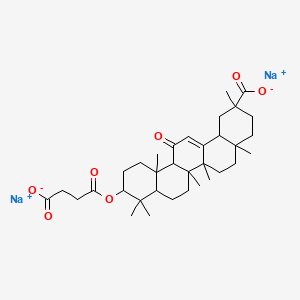
Carbenoxolone sodium
描述
Carbenoxolone Sodium is a derivative of glycyrrhetinic acid, which is a substance found in the root of the licorice plant . It is used for the treatment of peptic, esophageal, and oral ulceration and inflammation . It has a steroid-like structure and is known to be a water-soluble blocker of gap junctions .
Synthesis Analysis
Carbenoxolone disodium is a water-soluble disodium salt of glycyrrhetinic acid hemisuccinate . It acts as an efficient promoter for the nasal absorption of insulin .Molecular Structure Analysis
The molecular formula of Carbenoxolone Sodium is C34H48O7Na2 . It has a molecular weight of 614.72 g/mol . The structure of Carbenoxolone Sodium is complex, with multiple carbon, hydrogen, and oxygen atoms arranged in a specific configuration .Chemical Reactions Analysis
Carbenoxolone Sodium is soluble in organic solvents like ethanol at a concentration of approximately 14 mg/ml .Physical And Chemical Properties Analysis
Carbenoxolone Sodium is a small molecule with a weight average of 570.7566 . It is a water-soluble compound .科学研究应用
-
Cancer Treatment
- Field : Oncology
- Application : Carbenoxolone has been shown to reduce the metastatic burden in the lungs of mice through its antagonistic effect on high mobility group box 1 (HMGB1) .
- Methods : To enhance carbenoxolone’s activity and localization in the lungs, a poly (lactic-co-glycolic acid) (PLGA) slow-release system for pulmonary delivery was developed . Both systemic and intranasal administrations of carbenoxolone were used to minimize metastatic formation in a lung colonization model in mice .
- Results : A decrease in the metastatic burden in the lung tissue was observed. A single intranasal administration of 25 mg/kg carbenoxolone, in the form of drug-loaded particles, had a similar effect in reducing metastatic lesions in the lungs to that of a 10-fold dose of the free drug via intraperitoneal injections .
-
Electrodeposition of Materials
- Field : Materials Science
- Application : Carbenoxolone has been used for electrophoretic deposition (EPD) of different carbon materials, polytetrafluoroethylene (PTFE), and their composite films .
- Methods : Carbenoxolone, a versatile biosurfactant, adsorbs on materials due to its amphiphilic structure and allows their charging and dispersion. It exhibits film-forming properties, which are investigated in experiments on EPD of films using water and ethanol-water solvents .
- Results : The new deposition process is monitored in situ and the deposition yield and film microstructure are analyzed at different conditions. The EPD mechanism of materials involves electrode reactions of the carbenoxolone surfactant .
-
Treatment of Lip Sores and Mouth Ulcers
- Field : Dermatology
- Application : Carbenoxolone is used to symptomatically treat lip sores and mouth ulcers .
- Methods : Carbenoxolone is used in topical creams such as Carbosan gel, marketed for treatment of lip sores and mouth ulcers .
- Results : Carbenoxolone has anti-diuretic and anti-inflammatory properties. It acts by enhancing the production of protective mucous in the mouth .
-
Healing Gastric and Duodenal Ulcers
- Field : Gastroenterology
- Application : Carbenoxolone sodium has been shown to accelerate the rate of healing of both gastric and duodenal ulcers .
- Methods : Carbenoxolone may act by affecting both the proliferative activity of gastric epithelium and the differentiation of the epithelial cells to produce mucus, as well as favorably altering the physicochemical properties of mucus and by reducing peptic activity .
- Results : Some studies suggest that carbenoxolone adds to the effect of hospitalization and bed rest on ulcer healing .
-
Nootropic Effects
- Field : Neuroscience
- Application : Carbenoxolone has been investigated for its nootropic effects . This research started from an observation that long-term exposure to glucocorticoids may have negative effects on cognition .
- Methods : Carbenoxolone may decrease the amount of active glucocorticoid in the brain, because the drug inhibits 11β-HSD, an enzyme which regenerates cortisol, an active glucocorticoid, from inactive cortisone .
- Results : In a research trial investigating this use of carbenoxolone, it was shown that the drug improved verbal fluency in elderly healthy men (aged 55–75). In type 2 diabetics aged 52–70, the drug improved verbal memory .
-
Treatment of Digestive Tract Ulcers
- Field : Gastroenterology
- Application : Carbenoxolone is used for the treatment of digestive tract ulcers, especially in the stomach .
- Methods : Carbenoxolone is an agent derived from licorice root. It is used for the treatment of digestive tract ulcers, especially in the stomach .
- Results : Antidiuretic side effects are frequent, but otherwise the drug is low in toxicity .
-
Attenuation of Oxidative Stress in Ischemic Brain Injury
- Field : Neuroscience
- Application : Carbenoxolone has been associated with the attenuation of oxidative stress in ischemic brain injury .
- Methods : In a study, the effect of Carbenoxolone, a gap-junction blocker, on ischemia/reperfusion-induced brain injury was assessed . The transient cerebral ischemia model induced by occlusion of the middle cerebral artery for 30 min followed by reperfusion for 24 h was used .
- Results : Pre-administration of Carbenoxolone diminished the infarction size in rats and was associated with a decrease of reactive oxygen species generation and inhibition of the activation of astrocytes and microglia .
-
Treatment of Peptic, Esophageal and Oral Ulceration and Inflammation
- Field : Gastroenterology
- Application : Carbenoxolone is used for the treatment of peptic, esophageal and oral ulceration and inflammation .
- Methods : Carbenoxolone, a derivative of glycyrrhetinic acid found in the root of the licorice plant, is used for the treatment of digestive tract ulcers .
- Results : Carbenoxolone has been shown to accelerate the rate of healing of both gastric and duodenal ulcers .
安全和危害
Carbenoxolone Sodium can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . If severe mineralocorticoid-like toxic effects such as sodium and water retention and hypokalaemia appear, Carbenoxolone Sodium should be stopped and the complication treated .
未来方向
属性
IUPAC Name |
disodium;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21-,23-,24-,27+,30+,31-,32-,33+,34+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQENDLAVTKRQMS-SBBGFIFASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)[O-])C)(C)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Na2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5697-56-3 (Parent) | |
| Record name | Carbenoxolone sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045572 | |
| Record name | Carbenoxolone sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbenoxolone sodium | |
CAS RN |
7421-40-1, 5697-56-3 | |
| Record name | Carbenoxolone sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbenoxolone sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbenoxolone disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbenoxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBENOXOLONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1MP7242Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



